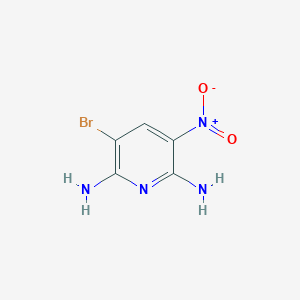

2,6-Diamino-3-bromo-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic and Heterocyclic Chemistry

Pyridine scaffolds are fundamental building blocks in a multitude of chemical disciplines. Their presence in natural products, such as alkaloids, vitamins, and coenzymes, underscores their biological importance. In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to the development of numerous therapeutic agents. pschemicals.comlocalpharmaguide.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the solubility and pharmacokinetic properties of molecules.

Beyond pharmaceuticals, pyridine derivatives are integral to materials science, where they are used in the creation of functional materials like conducting polymers and sensors. mitachieve.com In organic synthesis, pyridines and their derivatives serve as catalysts, ligands for transition metals, and versatile intermediates for the construction of more complex molecular architectures. mitachieve.com The ability of the pyridine ring to undergo a variety of chemical transformations, including electrophilic and nucleophilic substitutions, makes it a highly adaptable framework for chemical innovation.

Overview of Diaminopyridine, Bromopyridine, and Nitropyridine Architectures

The chemical character of 2,6-diamino-3-bromo-5-nitropyridine is shaped by its constituent functional groups: diamino, bromo, and nitro substituents on the pyridine core.

Diaminopyridines are pyridine rings substituted with two amino groups. These compounds are of significant interest in medicinal chemistry. For example, 3,4-diaminopyridine (B372788) is used in the treatment of certain muscle weakness disorders. molbase.cnechemi.com The amino groups, being electron-donating, increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack and influencing its basicity.

Bromopyridines contain one or more bromine atoms attached to the pyridine ring. They are valuable intermediates in organic synthesis, often participating in cross-coupling reactions like the Suzuki and Heck reactions to form new carbon-carbon bonds. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. localpharmaguide.com The position of the bromine atom on the ring dictates its reactivity.

Nitropyridines are characterized by the presence of a nitro group on the pyridine ring. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. localpharmaguide.com Nitropyridines are important precursors for the synthesis of other substituted pyridines, as the nitro group can be reduced to an amino group.

Contextualization of 2,6-Diamino-3-bromo-5-nitropyridine within Highly Substituted Pyridine Systems

2,6-Diamino-3-bromo-5-nitropyridine is a highly substituted pyridine, meaning it has multiple functional groups attached to the pyridine core. The interplay between these groups—the electron-donating amino groups and the electron-withdrawing nitro and bromo groups—creates a complex electronic environment. This push-pull electronic effect can lead to unique chemical properties and reactivity.

The presence of both amino and nitro groups on the same pyridine ring is a feature found in some energetic materials and dyes. The specific arrangement of substituents in 2,6-diamino-3-bromo-5-nitropyridine, with two amino groups, a bromine atom, and a nitro group, suggests its potential as a versatile chemical intermediate for the synthesis of more complex heterocyclic systems. While specific research on this compound is limited, its structure points towards potential applications in areas where highly functionalized pyridines are valued, such as materials science and as a scaffold in drug discovery.

Chemical and Physical Properties of 2,6-Diamino-3-bromo-5-nitropyridine

While extensive experimental data for 2,6-diamino-3-bromo-5-nitropyridine is not widely available in published literature, some basic properties can be found in chemical supplier databases.

| Property | Value | Source |

| CAS Number | 135513-86-9 | |

| Molecular Formula | C5H5BrN4O2 | |

| Molecular Weight | 233.02 g/mol | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 5 | |

| XLogP3 | 1.2 | |

| Exact Mass | 231.95959 g/mol | |

| Monoisotopic Mass | 231.95959 g/mol |

These properties provide a fundamental chemical description of the molecule. The presence of hydrogen bond donors (the amino groups) and multiple acceptors (the nitrogen in the pyridine ring and the oxygen atoms of the nitro group) suggests the potential for intermolecular hydrogen bonding, which would influence its melting point and solubility.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitropyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H4,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDQLQOZLBWALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567541 | |

| Record name | 3-Bromo-5-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135513-86-9 | |

| Record name | 3-Bromo-5-nitropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Diamino 3 Bromo 5 Nitropyridine and Its Precursors

Strategies for Introducing Amino, Bromo, and Nitro Functionalities

The construction of the target molecule relies on a series of well-established yet carefully controlled chemical transformations. The order and method of introducing each functional group are paramount to the success of the synthesis, as the existing substituents on the pyridine (B92270) ring direct the position of subsequent additions.

Direct and Indirect Nitration Approaches on Pyridine Derivatives

The introduction of a nitro group (—NO₂) onto a pyridine ring is a key step in the synthesis of many complex pyridine derivatives. Due to the electron-deficient nature of the pyridine ring, direct nitration requires harsh conditions and often leads to a mixture of products or low yields. rsc.org The reactivity of the pyridine ring is further complicated by the presence of other substituents.

Direct nitration of aminopyridines can be particularly challenging. The amino group is a strong activating group, but it is also basic and can be protonated under the acidic conditions of nitration, forming a deactivating pyridinium (B92312) ion. sapub.org For instance, the direct nitration of 2-aminopyridine (B139424) results predominantly in the 5-nitro isomer, with only a small amount of the 3-nitro product, making it an inefficient route for certain substitution patterns. orgsyn.org

Indirect nitration methods can offer better control and selectivity. One such approach involves the nitration of a protected form of the aminopyridine. For example, the amino group can be acetylated to form an acetamido group, which is less basic and directs nitration differently. Another strategy is the nitration of a pyridine N-oxide derivative. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, and can be subsequently removed.

In the context of synthesizing precursors for 2,6-diamino-3-bromo-5-nitropyridine, a common starting material is 2-amino-5-bromopyridine (B118841). The nitration of this compound is a critical step. Research has shown that the nitration of 2-amino-5-bromopyridine can proceed via a nitroamino intermediate, which then rearranges to form 2-amino-5-bromo-3-nitropyridine (B172296) at elevated temperatures. researchgate.net This rearrangement is a key transformation to achieve the desired 3-nitro substitution pattern.

The choice of nitrating agent and reaction conditions is crucial. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. semanticscholar.org However, milder conditions, such as using nitric acid in trifluoroacetic anhydride, have also been explored for the nitration of various heterocyclic compounds. semanticscholar.org

Regioselective Bromination of Aminopyridines

The introduction of a bromine atom at a specific position on the pyridine ring is another critical step in the synthesis of 2,6-diamino-3-bromo-5-nitropyridine. The regioselectivity of bromination is highly dependent on the directing effects of the substituents already present on the ring.

Amino groups are strong ortho, para-directing groups in electrophilic aromatic substitution. Therefore, the bromination of 2-aminopyridine is expected to occur at the 3- and 5-positions. researchgate.net Indeed, the bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine as the major product, along with a smaller amount of the 3,5-dibromo derivative. researchgate.net This selectivity makes 2-amino-5-bromopyridine a readily accessible intermediate.

The choice of brominating agent and reaction conditions can influence the outcome of the reaction. Molecular bromine (Br₂) in a suitable solvent like acetic acid is a common method for the bromination of activated aromatic rings. nih.govresearchgate.net N-Bromosuccinimide (NBS) is another widely used reagent for electrophilic bromination, often offering milder reaction conditions and improved selectivity. mdpi.com

For the synthesis of the target compound, the bromination step often precedes the nitration and final amination steps. Starting with the regioselective bromination of 2-aminopyridine to form 2-amino-5-bromopyridine establishes the position of the bromine atom early in the synthetic sequence. researchgate.net

Reduction of Nitro Groups to Amino Groups

The conversion of a nitro group (—NO₂) to an amino group (—NH₂) is a fundamental transformation in the synthesis of many aromatic and heterocyclic amines. chemistryscore.commasterorganicchemistry.com This reduction is a key step in the final stages of the synthesis of 2,6-diamino-3-bromo-5-nitropyridine, where a nitro-substituted precursor is converted to the corresponding diamino compound.

A variety of reducing agents and methods can be employed for the reduction of nitro groups. wikipedia.org The choice of method often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is often a clean and efficient method, but care must be taken as it can also reduce other functional groups like alkenes, alkynes, and sometimes even dehalogenate aryl halides. commonorganicchemistry.com

Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. orgsyn.orgchemistryscore.commasterorganicchemistry.com For example, the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine (B182523) can be achieved using iron powder in a mixture of ethanol (B145695), water, and hydrochloric acid. orgsyn.orgresearchgate.net

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and selective reducing agent for nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can be used for the selective reduction of nitro groups, particularly in cases where catalytic hydrogenation or strong acid conditions are not suitable.

In the synthesis of 2,6-diamino-3-bromo-5-nitropyridine, the reduction of a dinitro precursor or a mono-nitro precursor is a crucial step. The specific conditions must be chosen carefully to avoid side reactions and to achieve a high yield of the desired diamino product.

Multi-step Synthetic Pathways and Reaction Optimization

The synthesis of a complex molecule like 2,6-diamino-3-bromo-5-nitropyridine is rarely a single-step process. It typically involves a multi-step pathway where each reaction is carefully planned and optimized to achieve the final product with the desired purity and yield.

Sequential Functionalization Strategies

A common strategy for the synthesis of polysubstituted pyridines is the sequential introduction of functional groups. The order of these reactions is critical, as the substituents already on the ring will direct the position of the next incoming group.

A plausible synthetic route to 2,6-diamino-3-bromo-5-nitropyridine could start from a simple, commercially available pyridine derivative. For example, starting from 2-aminopyridine, a possible sequence of reactions could be:

Bromination: Introduction of a bromine atom at the 5-position of 2-aminopyridine to yield 2-amino-5-bromopyridine. researchgate.net

Nitration: Introduction of a nitro group at the 3-position of 2-amino-5-bromopyridine to give 2-amino-5-bromo-3-nitropyridine. orgsyn.orgresearchgate.net

Second Amination: Introduction of the second amino group at the 6-position. This could potentially be achieved through a nucleophilic aromatic substitution reaction on a suitable precursor.

Final Nitration/Functional Group Interconversion: Depending on the specific precursors and intermediates, a final nitration or other functional group manipulation might be necessary to arrive at the target compound.

The development of such a multi-step synthesis requires careful consideration of the reactivity of the intermediates and the compatibility of the reaction conditions at each stage.

Optimization of Reaction Conditions for Yield and Selectivity

For each step in a multi-step synthesis, the reaction conditions must be optimized to maximize the yield of the desired product and to minimize the formation of byproducts. This optimization process often involves systematically varying several parameters.

Key parameters for optimization include:

Catalyst: For catalyzed reactions, the choice of catalyst can have a significant impact on the reaction rate and selectivity. researchgate.net

Temperature: The reaction temperature affects the rate of the reaction and can also influence the selectivity. researchgate.net

Reaction Time: Monitoring the reaction over time is necessary to determine the point at which the maximum yield of the product is obtained.

Reagent Stoichiometry: The molar ratio of the reactants can be adjusted to ensure the complete conversion of the limiting reagent and to control the formation of over-reacted or side products.

For example, in a palladium-catalyzed cross-coupling reaction, the choice of palladium source, ligand, base, and solvent are all critical for achieving a high yield. acs.org Similarly, in the nitration of a pyridine derivative, the concentration of the acid, the temperature, and the reaction time must be carefully controlled to achieve the desired regioselectivity and to prevent over-nitration or decomposition of the starting material. google.com

The table below illustrates a generic approach to reaction optimization for a hypothetical synthetic step.

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Catalyst | Catalyst A | 50 |

| 2 | Catalyst | Catalyst B | 75 |

| 3 | Solvent (with Catalyst B) | Toluene | 65 |

| 4 | Solvent (with Catalyst B) | Dioxane | 80 |

| 5 | Temperature (with Catalyst B, Dioxane) | 80 °C | 78 |

| 6 | Temperature (with Catalyst B, Dioxane) | 100 °C | 90 |

Green Chemistry Principles in the Synthesis of Substituted Pyridines

Several green chemistry strategies have been successfully applied to the synthesis of pyridine derivatives, which are relevant to the potential synthesis of 2,6-diamino-3-bromo-5-nitropyridine.

One key approach is the use of microwave-assisted synthesis . nih.govacs.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. acs.org This method is particularly beneficial for multi-component reactions, which are inherently more atom-economical. nih.gov

The development and use of greener catalysts is another cornerstone of green pyridine synthesis. biosynce.com This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste. acs.org For instance, metal-organic frameworks (MOFs) have been explored as efficient and recyclable catalysts for the synthesis of substituted pyridines. acs.org Iron-catalyzed cyclization reactions have also been developed as a more environmentally benign alternative to methods using more toxic heavy metals. rsc.org

Solvent selection is a critical aspect of green chemistry. The ideal solvent should be non-toxic, renewable, and easily recyclable. Research has focused on performing pyridine syntheses in greener solvents like water or ethanol, or even under solvent-free conditions. rsc.orgacs.org Solvent-free reactions, when feasible, are particularly advantageous as they eliminate the environmental burden associated with solvent use and disposal. acs.org

The table below summarizes some green chemistry approaches applicable to the synthesis of substituted pyridines.

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Example | Reference |

| Alternative Energy Sources | Microwave-assisted synthesis to reduce reaction times and energy consumption. | One-pot synthesis of pyridine derivatives under microwave irradiation. | nih.govacs.org |

| Catalysis | Use of reusable heterogeneous catalysts like MOFs or earth-abundant metal catalysts like iron. | Iron-catalyzed cyclization of ketoxime acetates and aldehydes. | acs.orgrsc.org |

| Benign Solvents | Use of water, ethanol, or solvent-free conditions to reduce volatile organic compound (VOC) emissions. | Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas. | rsc.orgacs.org |

| Atom Economy | Design of one-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. | Four-component annulation for the synthesis of tetraarylpyridines. | acs.org |

Chemical Reactivity and Transformation Mechanisms of Functionalized Pyridines

Reactivity of the Amino Groups in Substituted Pyridines

The amino groups at the C2 and C6 positions of the pyridine (B92270) ring are nucleophilic centers and can participate in a variety of chemical reactions, including derivatization and cyclization.

Amination Reactions and Derivatives Formation

The amino groups of 2,6-diaminopyridine (B39239) derivatives readily undergo reactions typical of primary aromatic amines. For instance, acetylation is a common transformation used to protect the amino groups or to modulate their reactivity. In the synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide from 2,6-diaminopyridine, acetylation of the amino groups is a key initial step to facilitate subsequent N-oxidation and nitration reactions. energetic-materials.org.cnsioc-journal.cn This suggests that the amino groups in 2,6-diamino-3-bromo-5-nitropyridine can be similarly acylated.

Furthermore, the amino groups can be formed through amination reactions. The synthesis of 2,6-dialkylaminopyridines has been successfully achieved by reacting 2,6-dibromopyridine (B144722) with primary amines under high pressure and temperature. georgiasouthern.edu This indicates that the amino functionalities can be introduced and subsequently alkylated, opening avenues for the synthesis of a diverse range of N-substituted derivatives from appropriate precursors.

| Precursor | Reagent | Product | Reaction Type | Reference |

| 2,6-Diaminopyridine | Acetic Anhydride | 2,6-Diacetylaminopyridine | Acetylation | energetic-materials.org.cnsioc-journal.cn |

| 2,6-Dibromopyridine | Methylamine | 2,6-Dimethylaminopyridine | Amination | georgiasouthern.edu |

Reactivity in Condensation and Cyclization Reactions

The presence of two vicinal amino groups, which would be formed upon reduction of the nitro group in 2,6-diamino-3-bromo-5-nitropyridine to yield 2,3,6-triamino-5-bromopyridine, provides a scaffold for various condensation and cyclization reactions. Diaminopyridines are known to react with dicarbonyl compounds, such as α-diketones or their equivalents, to form fused heterocyclic systems like pyrazines or imidazoles. While specific examples starting from 2,6-diamino-3-bromo-5-nitropyridine are not prevalent in the literature, the reactivity can be inferred from related diaminopyridine systems. These cyclization reactions are crucial in the synthesis of novel polycyclic aromatic compounds with potential applications in materials science and pharmaceuticals.

Reactivity of the Nitro Group and its Chemical Transformations

The electron-withdrawing nitro group at the C5 position significantly influences the chemical reactivity of the pyridine ring, primarily by activating it towards nucleophilic attack and by being a versatile functional group that can be transformed into other functionalities.

Reduction of Nitro to Amine under various conditions

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, and a variety of methods are available for this purpose. wikipedia.org For nitroarenes, common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. wikipedia.orgyoutube.com

A closely related compound, 2-amino-5-bromo-3-nitropyridine (B172296), has been successfully reduced to 2,3-diamino-5-bromopyridine (B182523) using reduced iron powder in the presence of a small amount of concentrated hydrochloric acid in ethanol (B145695). orgsyn.org This method is highly relevant and suggests a reliable pathway for the reduction of the nitro group in 2,6-diamino-3-bromo-5-nitropyridine to furnish 2,3,6-triamino-5-bromopyridine. The choice of reducing agent can be critical to avoid the reduction of the bromo substituent.

| Substrate | Reagent | Product | Reference |

| Aromatic Nitro Compounds | H₂, Pd/C or Raney Ni | Aromatic Amines | wikipedia.org |

| Aromatic Nitro Compounds | Fe, H⁺ | Aromatic Amines | wikipedia.org |

| 2-Amino-5-bromo-3-nitropyridine | Fe, HCl, Ethanol | 2,3-Diamino-5-bromopyridine | orgsyn.org |

Nucleophilic Aromatic Substitution Involving Nitro-Activated Pyridines

The nitro group is a strong electron-withdrawing group that can activate the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.govyoutube.com In some cases, the nitro group itself can act as a leaving group. For instance, in reactions of 3-nitro-5-halopyridines with sulfur nucleophiles, the nitro group has been shown to be more readily displaced than the halogen. nih.gov This suggests that the nitro group in 2,6-diamino-3-bromo-5-nitropyridine could potentially be substituted by strong nucleophiles.

However, the reactivity is also influenced by the position of the substituents. Nucleophilic substitution on the pyridine ring is generally favored at the ortho and para positions relative to the ring nitrogen. youtube.com In 2,6-diamino-3-bromo-5-nitropyridine, the nitro group is at the C5 position, which is meta to the nitrogen. The presence of two activating amino groups and a deactivating bromo group further complicates the prediction of the exact regioselectivity of nucleophilic attack. Reactions of 3-bromo-4-nitropyridine (B1272033) with amines have shown unexpected nitro-group migration, highlighting the complex nature of these substitutions. clockss.org

Reactivity of the Bromine Substituent

The bromine atom at the C3 position of 2,6-diamino-3-bromo-5-nitropyridine is a potential site for nucleophilic substitution and cross-coupling reactions. The reactivity of a halogen on a pyridine ring is highly dependent on its position relative to the ring nitrogen and the nature of other substituents.

Halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic displacement than those at the 3- or 5-positions due to the ability of the nitrogen atom to stabilize the Meisenheimer intermediate. youtube.com Therefore, the bromine atom at the C3 position in the target molecule is expected to be less reactive towards nucleophilic substitution compared to halogens at the C2 or C6 positions.

Nucleophilic Substitution Reactions

No research data was found for nucleophilic substitution reactions involving 2,6-Diamino-3-bromo-5-nitropyridine.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Couplings)

No research data was found for cross-coupling reactions involving 2,6-Diamino-3-bromo-5-nitropyridine.

Intramolecular Cyclization Reactions and Annulation Strategies

No research data was found for intramolecular cyclization reactions or annulation strategies involving 2,6-Diamino-3-bromo-5-nitropyridine.

Derivatives and Analogues of 2,6 Diamino 3 Bromo 5 Nitropyridine

Structural Modifications and Functional Group Interconversions

The functional groups present in 2,6-diamino-3-bromo-5-nitropyridine, namely the amino, bromo, and nitro groups, offer multiple avenues for structural modifications and interconversions. These transformations allow for the fine-tuning of the molecule's electronic and steric properties.

The nitro group is susceptible to reduction to an amino group under various conditions, which would lead to the formation of triaminopyridine derivatives. For instance, the reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is achieved using reagents like iron in acidic ethanol (B145695) or catalytic hydrogenation. researchgate.netorgsyn.org A similar transformation can be envisioned for 2,6-diamino-3-bromo-5-nitropyridine to yield 2,3,6-triamino-5-bromopyridine.

The bromine atom at the 3-position is a key handle for introducing new carbon-carbon or carbon-nitrogen bonds via cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, can be employed to introduce various aryl or heteroaryl substituents. researchgate.netbeilstein-journals.orgharvard.edumdpi.commdpi.com Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, allows for the formation of new C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position. chemspider.comresearchgate.netnih.gov

The amino groups at the 2- and 6-positions can undergo various reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, to further diversify the molecular structure.

Table 1: Potential Structural Modifications of 2,6-Diamino-3-bromo-5-nitropyridine

| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Structure |

| Nitro Group | Reduction | Fe/HCl, SnCl₂/HCl, H₂/Pd-C | 2,3,6-Triamino-5-bromopyridine |

| Bromo Group | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-2,6-diamino-5-nitropyridine |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-(Substituted-amino)-2,6-diamino-5-nitropyridine |

| Amino Groups | Acylation | Acyl chloride, base | N,N'-Diacyl-2,6-diamino-3-bromo-5-nitropyridine |

Synthesis of Isomeric and Homologous Diaminobromonitropyridines

The synthesis of isomers and homologues of 2,6-diamino-3-bromo-5-nitropyridine allows for the exploration of the impact of substituent positioning and carbon chain length on the molecule's properties.

Several positional isomers of diaminobromonitropyridine exist, and their synthesis often involves multi-step sequences starting from different pyridine (B92270) precursors. For example, 2-amino-5-bromo-3-nitropyridine is synthesized from 2-aminopyridine (B139424) through bromination followed by nitration. orgsyn.org The synthesis of other isomers, such as those with the nitro group at different positions or the bromine and amino groups interchanged, would require tailored synthetic strategies. The preparation of 2,6-diamino-3,5-dinitropyridine (DADNP) from 2,6-diaminopyridine (B39239) (DAP) through nitration has been systematically studied, highlighting the importance of the nitrating agent and reaction conditions. researchgate.net A similar approach could be envisioned for the synthesis of brominated analogues.

Homologous series of diaminobromonitropyridines, where the core structure is modified by the addition of one or more methylene (B1212753) groups (e.g., in alkyl side chains), are not widely reported. However, their synthesis could potentially be achieved by starting with appropriately substituted pyridine precursors bearing alkyl chains or by functionalizing the existing amino groups with alkylating agents of varying lengths.

Table 2: Examples of Isomeric Diaminobromonitropyridines

| Compound Name | CAS Number | Molecular Formula | Reference |

| 2-Amino-3-bromo-5-nitropyridine | 15862-31-4 | C₅H₄BrN₃O₂ | nih.gov |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | bldpharm.com |

| 3-Bromo-2-chloro-6-methyl-5-nitropyridine | Not available | C₆H₄BrClN₂O₂ | rsc.org |

| 2,6-Diamino-3,5-dinitropyridine | 13576-96-0 | C₅H₅N₅O₄ | researchgate.net |

Design and Synthesis of Fused Heterocycles Containing Pyridine Moieties

The vicinal amino groups in diaminopyridine derivatives serve as excellent precursors for the construction of fused heterocyclic systems. ias.ac.in The reactivity of the amino groups in 2,6-diamino-3-bromo-5-nitropyridine can be harnessed to synthesize a variety of fused rings, such as imidazopyridines, triazolopyridines, and pyrazinopyridines. These fused systems are of significant interest in medicinal chemistry and materials science. ias.ac.inrsc.orgnih.gov

For instance, the reaction of a 2,3-diaminopyridine (B105623) with carboxylic acids or their derivatives can lead to the formation of an imidazo[4,5-b]pyridine ring system. researchgate.netnih.gov Similarly, reaction with aldehydes followed by an oxidative cyclization can also yield imidazopyridines. nih.gov The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established transformation. rsc.orgnih.govorganic-chemistry.org

The construction of fused triazole rings can be achieved through various synthetic routes. For example, researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines can be synthesized from 2-hydrazinopyridines. organic-chemistry.orgnih.gov The reaction of a diaminopyridine with nitrous acid can lead to the formation of a fused triazine ring. researchgate.net Furthermore, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been reported. organic-chemistry.org

The condensation of a diaminopyridine with a 1,2-dicarbonyl compound is a common method for the synthesis of fused pyrazine (B50134) rings, leading to the formation of pteridine-like structures. The synthesis of triazolopyrimidines has also been explored for their biological activities. nih.gov The development of synthetic routes to various fused N-heterocycles is an active area of research. rsc.orgmdpi.comnih.gov

Table 3: Examples of Fused Heterocyclic Systems Derived from Diaminopyridines

| Fused Heterocycle | General Synthetic Strategy | Key Reagents |

| Imidazo[4,5-b]pyridine | Condensation with a carboxylic acid or aldehyde | Carboxylic acid, aldehyde |

| researchgate.netnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridine | Cyclization of a 2-hydrazinopyridine (B147025) derivative | Isothiocyanates, hydrazides |

| Pteridine (Pyrazino[2,3-b]pyridine) | Condensation with a 1,2-dicarbonyl compound | Glyoxal, diacetyl |

Advanced Spectroscopic Characterization and Computational Studies of Pyridine Derivatives

Quantum Chemical Calculations (DFT)

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity of molecules. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are key descriptors of molecular reactivity. researchgate.netnih.gov

For the related compound, 2-Amino-3-bromo-5-nitropyridine, the HOMO and LUMO energies have been calculated using DFT with the B3LYP/6–311++G(d,p) basis set. researchgate.netnih.gov The HOMO is primarily located over the amino group and the bromine atom, indicating these as the sites for electrophilic attack. Conversely, the LUMO is distributed over the nitro group and the pyridine (B92270) ring, suggesting these are the regions susceptible to nucleophilic attack. researchgate.net

The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net For 2-Amino-3-bromo-5-nitropyridine, the calculated energy gap suggests a high degree of stability. researchgate.netnih.gov The analysis of molecular electrostatic potential (MEP) further supports the prediction of reactive sites, with negative potential regions (red) indicating electrophilic reactivity and positive potential regions (blue) indicating nucleophilic reactivity. uniroma2.itresearchgate.net

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights. For 2-Amino-3-bromo-5-nitropyridine, these have been computed and are presented in the table below. researchgate.netnih.gov A low softness value and a high electrophilicity index are indicative of its potential biological activity. researchgate.netnih.gov

| Parameter | Value for 2-Amino-3-bromo-5-nitropyridine |

|---|---|

| EHOMO (eV) | -6.899 |

| ELUMO (eV) | -2.703 |

| Energy Gap (ΔE) (eV) | 4.196 |

| Electronegativity (χ) (eV) | 4.801 |

| Chemical Potential (μ) (eV) | -4.801 |

| Global Hardness (η) (eV) | 2.098 |

| Global Softness (S) (eV-1) | 0.239 |

| Electrophilicity Index (ω) (eV) | 5.905 |

Data sourced from studies on the related compound 2-Amino-3-bromo-5-nitropyridine. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. researchgate.netwisc.edu For 2-Amino-3-bromo-5-nitropyridine, NBO analysis reveals significant charge delocalization, which contributes to the molecule's stability. researchgate.netnih.gov

The analysis identifies the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. In the case of 2-Amino-3-bromo-5-nitropyridine, significant interactions are observed, such as the delocalization of the lone pair electrons of the nitrogen and oxygen atoms of the nitro group and the amino group to the antibonding orbitals of the pyridine ring. These interactions contribute to the stability of the molecule. researchgate.net The high stabilization energies suggest strong hyperconjugative effects. researchgate.netnih.gov

Similarly, for 5-bromo-3-nitropyridine-2-carbonitrile, NBO analysis has been used to examine intramolecular charge transfer and hyperconjugative interactions. uniroma2.itnih.gov

Topological Analyses (ELF, LOL, RDG) for Electron Density Distribution

Topological analyses, including the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), provide detailed insights into the electron density distribution and the nature of chemical bonds. uniroma2.itnih.gov

For the related compound 5-bromo-3-nitropyridine-2-carbonitrile, these analyses have been performed to discern its reactivity. uniroma2.itnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These analyses provide a visual representation of electron localization in a molecule. High values of ELF and LOL indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. These analyses can confirm the bonding patterns and the locations of non-bonding electrons within the pyridine derivative. uniroma2.it

Molecular Dynamics (MD) Simulations Applied to Pyridine Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.orgnih.gov This technique allows for the investigation of the dynamic behavior of systems, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. nih.govkashanu.ac.ir

In the context of pyridine derivatives, MD simulations can provide valuable information about the stability of different conformations, the flexibility of the molecule, and its interactions in a simulated environment, such as in an aqueous solution. uniroma2.itkashanu.ac.ir For example, in a study on 5-bromo-3-nitropyridine-2-carbonitrile, MD simulations were conducted to assess the stability of the compound when docked with a target protein, providing insights into its potential as a protein inhibitor. uniroma2.itnih.gov

The general procedure for an MD simulation involves:

System Setup: Defining the initial coordinates of the atoms of the pyridine derivative and any surrounding molecules (e.g., water). nih.gov

Minimization: An energy minimization step to relax the system and remove any unfavorable starting conformations. kashanu.ac.ir

Equilibration: A simulation phase where the temperature and pressure are allowed to stabilize to the desired conditions. aps.org

Production Run: The main simulation phase where the trajectory of the atoms is recorded for analysis. aps.org

From the resulting trajectory, various properties can be analyzed, such as root-mean-square deviation (RMSD) to assess structural stability, radial distribution functions (RDF) to understand intermolecular interactions, and the formation of hydrogen bonds over time. kashanu.ac.ir

Applications in Advanced Organic Synthesis

Use as a Building Block in the Synthesis of Complex Heterocyclic Scaffolds

Detailed research findings on the specific use of 2,6-Diamino-3-bromo-5-nitropyridine as a building block for the synthesis of complex heterocyclic scaffolds are not extensively documented in publicly available scientific literature. However, the general class of substituted diaminopyridines is widely recognized for its utility in constructing fused heterocyclic systems. The two amino groups provide ideal sites for cyclization reactions with bifunctional electrophiles to form a variety of bicyclic and polycyclic structures, such as imidazopyridines, pyrazinopyridines, and other related scaffolds that are of interest in medicinal chemistry and materials science. The bromo and nitro groups on the pyridine (B92270) ring could be further manipulated to introduce additional complexity and functionality.

Role as an Intermediate in the Preparation of Pharmaceutical Precursors

While specific examples of 2,6-Diamino-3-bromo-5-nitropyridine serving as a direct intermediate in the synthesis of marketed pharmaceutical drugs are not readily found in the literature, its structural motifs are present in many biologically active molecules. For instance, various substituted aminopyridine derivatives are known to be key intermediates for a range of therapeutic agents. The reduction of the nitro group in compounds like 2,6-Diamino-3-bromo-5-nitropyridine would yield a triaminopyridine derivative. Such compounds are valuable precursors for creating complex molecules, including those with potential applications in oncology, by serving as scaffolds for kinase inhibitors googleapis.com. The presence of the bromine atom also allows for cross-coupling reactions, a common strategy in pharmaceutical development to build molecular complexity googleapis.com.

Applications in the Synthesis of Agrochemical Intermediates

Information regarding the direct application of 2,6-Diamino-3-bromo-5-nitropyridine in the synthesis of agrochemical intermediates is limited in the available scientific and patent literature. However, the broader class of halogenated and nitrated aminopyridine derivatives is of significant interest in the agrochemical industry. These compounds can serve as precursors for insecticides, herbicides, and fungicides. The functional groups on 2,6-Diamino-3-bromo-5-nitropyridine could, in principle, be transformed to generate a variety of structures with potential pesticidal activity. For example, the amino groups can be derivatized, and the bromo substituent can be displaced or used in coupling reactions to build the complex molecules often required for potent and selective agrochemical action.

Compound Data

Table 1: Properties of 2,6-Diamino-3-bromo-5-nitropyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 135513-86-9 | echemi.com |

| Molecular Formula | C5H5BrN4O2 | echemi.com |

| Molecular Weight | 233.02 g/mol | echemi.com |

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 2,6-Diamino-3-bromo-5-nitropyridine |

| 2,6-dichloro-3-nitropyridine |

| 2-amino-3-nitro-6-chloropyridine |

| 2-amino-6-methoxy-3-nitropyridine |

| 2,3-diamino-6-methoxypyridine |

| 2-amino-5-bromo-3-nitropyridine (B172296) |

| 2,3-Diamino-5-bromopyridine (B182523) |

| 2-acylamino-5-bromopyridines |

| 2-bromo-4-methylaniline |

| 2-amino-3-nitro-5-halogenopyridine |

| Imidazopyridines |

| Pyridotriazols |

| p-toluidine |

| 2,6-Diamino-3,5-dinitropyridine-1-oxide |

| 2,6-diaminopyridine (B39239) |

| 2,3,5,6-tetraaminopyridine |

| 2,6-diamino-3,5-dinitropyridine |

| 2-Amino-3-bromo-5-nitropyridine |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine |

| 3-bromo-2-iodo-4-methyl-5-nitropyridine |

| Methyl-3-bromo-4-(2-dimethylaminovinyl)-5-nitropicolinate |

| 4-Methyl-5-nitropyridin-2-ol |

| 2-amino-3-nitropyridine |

| 3-amino-2-bromopyridine |

| 2,3-dibromopyridine |

| 2-amino-5-bromo-6-methyl-4(3H)-pyrimidinone |

| 2,5-Dibromo-3-nitropyridine |

| 5-Bromo-3-nitropyridine-2-carbonitrile |

| 2-Bromo-5-nitropyridine |

| 3-bromo-2-methoxy-5-nitropyridine |

| Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate |

Future Research Directions and Theoretical Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of "green" chemistry principles is a driving force in modern synthetic organic chemistry. For 2,6-diamino-3-bromo-5-nitropyridine, this translates to the development of new synthetic routes that are not only efficient in terms of yield but also minimize environmental impact. Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. researchgate.net Future research will likely focus on catalytic systems that can achieve the desired transformations under milder conditions. This includes exploring novel catalysts for nitration and bromination reactions that offer higher selectivity and reduce the formation of byproducts.

Furthermore, the development of sustainable methodologies will involve the use of greener solvents, ideally recyclable or biodegradable ones, to replace conventional volatile organic compounds. The principles of atom economy will also be central, aiming to design synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product.

In-depth Computational Modeling for Reaction Mechanism Elucidation and Property Prediction

Computational chemistry has emerged as a powerful tool for understanding chemical reactivity and predicting molecular properties. In the context of 2,6-diamino-3-bromo-5-nitropyridine, in-depth computational modeling can provide invaluable insights into its synthesis and potential applications.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the intricate details of reaction mechanisms involved in its synthesis. researchgate.net By modeling the transition states and intermediates, researchers can gain a deeper understanding of the factors that control reaction rates and selectivity. This knowledge can then be used to optimize reaction conditions and design more efficient synthetic strategies.

Moreover, computational models can predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics, and reactivity descriptors. For instance, the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide information about the molecule's electron-donating and accepting capabilities, which is crucial for understanding its behavior in various chemical reactions. researchgate.net These predictive capabilities can accelerate the discovery of new applications for 2,6-diamino-3-bromo-5-nitropyridine and its derivatives.

Exploration of Supramolecular Interactions and Crystal Engineering

The arrangement of molecules in the solid state, governed by noncovalent interactions, plays a critical role in determining the macroscopic properties of a material. The field of crystal engineering focuses on the rational design of crystal structures with desired properties by controlling these intermolecular forces. For 2,6-diamino-3-bromo-5-nitropyridine, the presence of amino, nitro, and bromo groups provides multiple sites for hydrogen bonding, halogen bonding, and π-π stacking interactions.

Future research in this area will involve a systematic study of the supramolecular chemistry of this compound. By co-crystallizing it with other molecules, it may be possible to create novel crystalline materials with unique properties, such as improved stability or altered optical characteristics. The understanding of these supramolecular interactions is fundamental to designing materials with specific functionalities. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of 2,6-diamino-3-bromo-5-nitropyridine synthesis with flow chemistry and automated technologies represents a significant leap towards more efficient, safer, and scalable production. vapourtec.com Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, especially for energetic compounds. vapourtec.com

Automated synthesis platforms can further enhance these benefits by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. nih.govnih.gov The combination of flow chemistry and automation can significantly shorten the time required for the development and production of 2,6-diamino-3-bromo-5-nitropyridine and its derivatives, facilitating their availability for further research and application. nih.govnih.gov This technological advancement is poised to accelerate the pace of innovation in this area of chemical science.

Q & A

Q. What are the recommended synthetic routes for 2,6-Diamino-3-bromo-5-nitropyridine, and how can competing side reactions be minimized?

- Methodological Answer : A two-step approach is often employed: (1) Nitration of 2,6-diaminopyridine derivatives using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group, followed by (2) bromination with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Competing side reactions, such as over-nitration or ring bromination at undesired positions, can be mitigated by controlling stoichiometry (e.g., 1.1 equiv NBS) and reaction temperature (<50°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures isolation of the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,6-Diamino-3-bromo-5-nitropyridine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign amino protons (δ 5.8–6.2 ppm) and nitro/bromo substituent effects on aromatic ring carbons (δ 140–160 ppm).

- X-ray crystallography : Resolve regiochemistry of bromo and nitro groups, with emphasis on hydrogen bonding between amino and nitro moieties influencing crystal packing.

- IR spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and amino (N-H stretch ~3350 cm⁻¹) functionalities.

Cross-validation with high-resolution mass spectrometry (HRMS) is critical for molecular weight confirmation .

Q. How does the reactivity of the bromo and nitro groups in this compound influence its utility in cross-coupling reactions?

- Methodological Answer : The bromo group undergoes Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst (K₂CO₃, dioxane/H₂O, 80°C), while the nitro group can be reduced to an amine (H₂/Pd-C or NaBH₄/NiCl₂) for further functionalization. Note that the electron-withdrawing nitro group deactivates the ring, requiring careful optimization of catalytic systems to avoid side reactions (e.g., debromination) .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and reaction pathways of 2,6-Diamino-3-bromo-5-nitropyridine?

- Methodological Answer : Hybrid density functional theory (DFT) methods, such as B3LYP with 6-31G(d,p) basis sets, are effective for calculating frontier molecular orbitals (HOMO/LUMO) and charge distribution. Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to improve thermochemical accuracy for nitro group stability . For correlation energy corrections, apply the Colle-Salvetti formula to account for electron density gradients, particularly in regions near bromine and nitro substituents .

Q. How should researchers address contradictory data in regioselective functionalization outcomes involving this compound?

- Methodological Answer : Contradictions often arise from solvent/base effects. For example, in DMF with K₂CO₃, bromine may act as a leaving group for nucleophilic substitution (e.g., with amines), while in DMSO with Cs₂CO₃, the nitro group could participate in radical pathways. Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) and monitor intermediates via in-situ FTIR or LC-MS. Computational modeling of transition states (e.g., using Gaussian 16) can clarify competing pathways .

Q. What strategies enhance regioselectivity in the functionalization of 2,6-Diamino-3-bromo-5-nitropyridine?

- Methodological Answer :

- Directing groups : Temporarily protect amino groups with acetyl or tert-butoxycarbonyl (Boc) to steer bromine/nitro reactivity.

- Solvent effects : Use DMSO to stabilize charge-separated intermediates in SNAr reactions.

- Metal coordination : Employ Pd(0) or Cu(I) to activate the bromo group for selective cross-coupling, leveraging the nitro group’s electron-withdrawing effect to direct metal insertion .

Safety and Handling

Q. What safety protocols are critical when handling intermediates like 2,6-Diamino-3-bromo-5-nitropyridine?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro-containing compound dust.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite.

- Emergency procedures : For skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.